2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Overview
Description
RC574 is a chemical compound known for its role as an inhibitor of ferroptosis, a type of regulated cell death associated with iron and oxidative stress. It is a derivative of the antioxidant and hypocholesterolemic agent probucol . RC574 has shown significant potential in neuroprotection by inhibiting glutamate-induced cell death in various neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: RC574 is synthesized through a reaction involving lithiated thiophene and an electrophilic selenium species bonded to the 2,6-di-tert-butylphenol moiety . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for RC574 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with scalability adjustments for larger batch production. This includes maintaining stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: RC574 undergoes several types of chemical reactions, including:
Oxidation: RC574 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: RC574 can participate in substitution reactions, especially involving its phenolic and selenyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of RC574, while substitution reactions can produce a variety of substituted analogues.
Scientific Research Applications
RC574 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferroptosis and related oxidative stress mechanisms.
Mechanism of Action
RC574 exerts its effects by inhibiting ferroptosis through several mechanisms:
Inhibition of Glutamate-Induced Cell Death: RC574 increases glutathione peroxidase 1 levels and activity, reducing mitochondrial superoxide anion production.
Activation of Antioxidant Pathways: It enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Molecular Targets: The primary molecular targets include glutathione peroxidase 1 and other components of the cellular antioxidant defense system.
Comparison with Similar Compounds
- Probucol
- RC363
RC574 stands out due to its potent inhibition of ferroptosis and its enhanced neuroprotective properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-thiophen-2-ylselanylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OSSe/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSKUKDTRDQWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[Se]C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OSSe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.